molecular formula C12H18ClN B2379844 2-Cyclobutyl-1-phenylethanamine hydrochloride CAS No. 2197062-46-5

2-Cyclobutyl-1-phenylethanamine hydrochloride

Cat. No.: B2379844
CAS No.: 2197062-46-5
M. Wt: 211.73
InChI Key: FVBXFBDHVPAUHC-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1-phenylethanamine hydrochloride is a psychoactive compound that belongs to the phenethylamine class of drugs. It is structurally similar to amphetamines and has been found to have potential therapeutic effects in the treatment of various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-1-phenylethanamine hydrochloride typically involves the reaction of cyclobutylamine with phenylacetaldehyde under acidic conditions to form the intermediate 2-Cyclobutyl-1-phenylethanamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-1-phenylethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenylethanamine derivatives.

Scientific Research Applications

2-Cyclobutyl-1-phenylethanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating neurological disorders and mental health conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-phenylethanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and cognitive function. The compound may also interact with serotonin receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

    Amphetamines: Structurally similar but with different pharmacological profiles.

    Phenethylamines: Share a similar core structure but differ in their side chains and functional groups.

    Methamphetamine: A more potent stimulant with higher abuse potential.

Uniqueness: 2-Cyclobutyl-1-phenylethanamine hydrochloride is unique due to its cyclobutyl group, which imparts distinct chemical and pharmacological properties compared to other phenethylamines. This structural feature may contribute to its specific therapeutic effects and lower potential for abuse compared to other stimulants.

Properties

IUPAC Name

2-cyclobutyl-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11;/h1-3,7-8,10,12H,4-6,9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBXFBDHVPAUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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